Cyperol Exhibits Dose-Dependent Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
In a study isolating sesquiterpenes from Cyperus rotundus, Cyperol (Compound 1) was identified alongside α-Cyperone (2) and Cyperotundone (3). All three compounds demonstrated inhibitory effects on LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells. The study reports that this inhibition occurred in a dose-dependent manner for Cyperol, α-Cyperone, and Cyperotundone, indicating that Cyperol shares a common anti-inflammatory mechanism with its in-class analogs but must be evaluated as a discrete entity for potency comparisons [1].
| Evidence Dimension | Inhibition of LPS-induced Nitric Oxide (NO) production |
|---|---|
| Target Compound Data | Demonstrated dose-dependent inhibition of NO production |
| Comparator Or Baseline | α-Cyperone and Cyperotundone (both demonstrated dose-dependent inhibition of NO production) |
| Quantified Difference | Not quantified (Only dose-dependent inhibition reported, no IC50 values provided for direct comparison) |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line |
Why This Matters
This data confirms Cyperol as an active anti-inflammatory agent in a well-characterized in vitro model, justifying its use over inert or less-characterized sesquiterpene fractions from Cyperus rotundus.
- [1] Kim SK, Hwang BY, Kang SJ, et al. Chemical Components of Cyperus rotundus L. and Inhibitory Effects on Nitric Oxide Production. Korean Journal of Pharmacognosy. 2000;31(1):1-6. View Source
